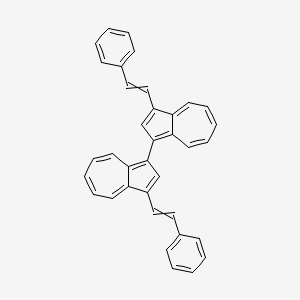

3,3'-Bis(2-phenylethenyl)-1,1'-biazulene

Description

Structure

3D Structure

Properties

CAS No. |

652142-18-2 |

|---|---|

Molecular Formula |

C36H26 |

Molecular Weight |

458.6 g/mol |

IUPAC Name |

1-(2-phenylethenyl)-3-[3-(2-phenylethenyl)azulen-1-yl]azulene |

InChI |

InChI=1S/C36H26/c1-5-13-27(14-6-1)21-23-29-25-35(33-19-11-3-9-17-31(29)33)36-26-30(24-22-28-15-7-2-8-16-28)32-18-10-4-12-20-34(32)36/h1-26H |

InChI Key |

YQSQCAJSNKXHGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC(=C3C2=CC=CC=C3)C4=C5C=CC=CC=C5C(=C4)C=CC6=CC=CC=C6 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Pathways

Strategies for 1,1'-Biazulene (B14431524) Core Construction

The formation of the C1-C1' bond between two azulene (B44059) units is a pivotal step in the synthesis of 1,1'-biazulenes. Various methods have been developed, ranging from oxidative couplings to transition-metal-catalyzed cross-coupling reactions and innovative ring-expansion strategies.

Oxidative coupling represents a direct approach to forming the 1,1'-biazulene linkage. This method typically involves the oxidation of an azulene precursor to generate a reactive intermediate that can dimerize.

Chemical oxidation using reagents like iron(III) chloride (FeCl₃) has been employed for the coupling of azulene derivatives. rsc.org The generally accepted mechanism for such oxidative aromatic couplings can proceed through two main pathways: one involving an arenium cation intermediate and the other involving a radical cation intermediate. nih.gov In the context of azulenes, the reaction is sensitive to the electronic nature of substituents on the azulene ring. Electron-releasing groups can activate the azulene nucleus towards oxidation and subsequent coupling. For instance, the oxidation of azulene-1-azobenzenes with FeCl₃ has been studied, where the coupling pathway is influenced by the substituents on the azoarene moiety. rsc.org While this method offers a straightforward route, it can sometimes lead to a mixture of products, including oligomers and polymers, especially with highly activated substrates. rsc.org

The mechanism of oxidative coupling is complex and can be influenced by the choice of oxidant and reaction conditions. unirioja.es Generally, the process involves the removal of two electrons from the reactants, which are then trapped by an oxidant. unirioja.es Density functional theory (DFT) calculations have been instrumental in elucidating the intricate steps of these catalytic cycles, including the role of the oxidant and the energetics of intermediate steps. unirioja.es

Table 1: Oxidants Used in the Synthesis of Biazulenes

| Oxidant | Substrate Type | Observations |

| Iron(III) chloride (FeCl₃) | Azulene-1-azoarenes | Can lead to 4',4'-biaryl coupling or coupling at the 3-position of the azulene, depending on substituents. rsc.org |

| Manganese dioxide (MnO₂) | Guaiazulene (B129963) | Used for direct oxidative dimerization. nih.gov |

| Ammonium persulfate ((NH₄)₂S₂O₈) | Guaiazulene | Employed in oxidative dimerization. nih.gov |

| Copper(I) bromide/Oxygen (CuBr/O₂) | Guaiazulene | Facilitates oxidative dimerization. nih.gov |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Guaiazulene | A reported reagent for oxidative dimerization. nih.gov |

Transition-Metal-Catalyzed Cross-Coupling Approaches for Biazulene Linkage Formation

Transition-metal-catalyzed cross-coupling reactions offer a more controlled and versatile strategy for constructing the 1,1'-biazulene bond. mdpi.com These methods typically involve the reaction of an azulenyl organometallic reagent with a haloazulene or an azulenyl sulfonate, catalyzed by a transition metal complex, most commonly palladium. mdpi.comlookchem.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an azulenylboronic acid or boronate ester with a haloazulene. A notable strategy involves the synthesis of azulenylboronates from azulenyl triflates, which can then participate in Suzuki coupling reactions with aryl or alkenyl iodides to form C-C bonds. nih.gov This approach has been successfully applied to the synthesis of biazulenes and other oligoazulenes. nih.gov

Stille Coupling: The Stille reaction utilizes an organotin reagent, such as an azulenyltrialkylstannane, coupled with a haloazulene or azulenyl triflate. The first versatile organotin reagents of azulenes, 6-(tri-n-butylstannyl)azulenes, were prepared via a Pd(0)-catalyzed direct stannylation of 6-bromoazulenes. lookchem.com These organostannanes have been shown to be effective in Stille cross-coupling reactions with aryl and azulenyl halides to produce 6-aryl- and biazulenes in good yields. lookchem.com

Ullmann Coupling: The Ullmann reaction provides a classic method for the synthesis of biaryls, including biazulenes, through the copper-mediated coupling of two haloarene molecules. Early reports on biazulene synthesis describe the use of Ullmann coupling of haloazulene monomers to form 1,1'- and 2,2'-biazulenes. nih.gov

Table 2: Comparison of Cross-Coupling Reactions for 1,1'-Biazulene Synthesis

| Coupling Reaction | Azulenyl Substrate 1 | Azulenyl Substrate 2 | Catalyst/Reagent | Key Features |

| Suzuki-Miyaura | Azulenylboronic acid/ester | Haloazulene/triflate | Pd catalyst, Base | Mild reaction conditions, high functional group tolerance. nih.gov |

| Stille | Azulenylstannane | Haloazulene/triflate | Pd catalyst | Tolerant of a wide range of functional groups, but toxicity of tin reagents is a concern. lookchem.com |

| Ullmann | Haloazulene | Haloazulene | Copper | Often requires high temperatures. nih.gov |

Ring Expansion-Annulation Tactics for Azulene Scaffolds

An indirect yet powerful approach to substituted azulenes, which can serve as precursors for biazulenes, is through ring expansion-annulation strategies. acs.orgacs.org These methods often start from readily available benzene (B151609) derivatives and construct the bicyclic azulene system in a controlled manner. acs.orgacs.org

One such strategy involves the reaction of β'-bromo-α-diazo ketones with rhodium carboxylates. nih.govchemsrc.com This transformation proceeds through an intramolecular Büchner reaction, followed by β-elimination of bromide and tautomerization. The resulting 1-hydroxyazulene can be trapped in situ as a triflate ester. nih.govchemsrc.com These azulenyl triflates are valuable intermediates that can be further functionalized using transition-metal-catalyzed coupling reactions, including Suzuki coupling, to build more complex structures like biazulenes. nih.govacs.org This tandem strategy provides efficient access to a variety of azulenes substituted on both the five- and seven-membered rings, making it a potent tool for preparing building blocks for advanced materials. acs.org

Methodologies for Stereoselective Installation of 2-Phenylethenyl Moieties at 3,3'-Positions

Once the 1,1'-biazulene core is established, the next crucial step is the introduction of the 2-phenylethenyl groups at the 3 and 3' positions. This is typically achieved through olefination reactions or directed arylvinylation protocols.

Olefination reactions provide a direct method for converting a carbonyl group into an alkene. To install the 2-phenylethenyl moieties, a precursor such as 3,3'-diacetyl-1,1'-biazulene or 1,1'-biazulene-3,3'-dicarbaldehyde would be required.

Wittig Reaction: The Wittig reaction is a widely used method for alkene synthesis from aldehydes or ketones and a phosphorus ylide. wpmucdn.com For the synthesis of 3,3'-Bis(2-phenylethenyl)-1,1'-biazulene, the reaction would involve treating the appropriate biazulene dicarbonyl compound with a benzyl-substituted phosphorus ylide, such as benzyltriphenylphosphonium (B107652) ylide. The reaction generally favors the formation of the (Z)-alkene with non-stabilized ylides, while stabilized ylides tend to produce the (E)-alkene. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide, the carbonyl compound, and the reaction conditions. wpmucdn.comresearchgate.net

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. It often provides excellent (E)-selectivity for the resulting alkene and has the advantage that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed. This would be a suitable method for obtaining the likely more stable (E,E)-isomer of this compound.

Heck Reaction: The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene. In this context, a 3,3'-dihalo-1,1'-biazulene could be coupled with styrene (B11656) in the presence of a palladium catalyst and a base to form the desired product. The Heck reaction is known for its high stereoselectivity, typically affording the (E)-isomer. This approach has been utilized in the synthesis of azulene derivatives, for example, in the Heck coupling of an azulenyl triflate with methyl acrylate. acs.org

Directed C-H activation strategies represent a more atom-economical approach to functionalization, avoiding the need for pre-functionalized starting materials. While direct C-H vinylation of azulenes at the 3-position is a developing area, related directed C-H activation methods have been reported for azulenes. For example, carboxylic acid-directed C-H arylation of 1-azulenecarboxylic acids has been shown to exclusively yield 2-arylazulenes. nih.gov This demonstrates the principle of using a directing group to control the position of functionalization on the azulene ring. Future developments in this area could lead to protocols for the direct, directed C-H vinylation at the 3-position of the 1,1'-biazulene core.

Chemo- and Regioselectivity Challenges in Biazulene Derivatization

The derivatization of biazulenes presents significant challenges in controlling chemo- and regioselectivity, largely stemming from the inherent electronic properties of the azulene nucleus. Azulene, a non-benzenoid aromatic hydrocarbon, possesses a unique reactivity pattern that complicates the selective functionalization of its core structure and, by extension, its dimeric forms like biazulene.

A primary challenge lies in the typical regioselectivity of electrophilic substitutions on the azulene ring. The five-membered ring is electron-rich, while the seven-membered ring is electron-deficient. This electronic distribution dictates that electrophilic attacks preferentially occur at the C1 and C3 positions of the five-membered ring. researchgate.net Consequently, direct post-functionalization to obtain derivatives substituted at other positions, such as C2, C4, C5, C6, C7, or C8, is difficult to achieve. researchgate.net When the C1 and C3 positions are blocked, electrophilic substitution can be directed to the C5 and C7 positions on the seven-membered ring. researchgate.net This inherent reactivity pattern complicates the synthesis of asymmetrically substituted biazulenes or those linked at positions other than the highly reactive C1/C1' and C3/C3' sites.

The synthesis of various biazulene isomers, of which 15 are possible, highlights these regioselectivity issues. nih.gov The structural and electronic properties of biazulenes can vary significantly depending on the linkage position. nih.gov While oxidative dimerization of guaiazulene can yield 1,1'-, 1,2'-, and 1,5'-biazulenes, controlling the outcome to favor a single isomer is a considerable synthetic hurdle. nih.gov

To overcome these challenges, modern synthetic strategies have shifted towards cross-coupling reactions, which allow for more precise control over the linkage points. However, these methods introduce the challenge of regioselectively preparing the necessary precursors, such as haloazulenes or azuleneboronic esters. researchgate.netnih.gov For instance, the successful synthesis of 4,4'-biazulene, a key component for axially chiral compounds, was only recently achieved through a Suzuki-Miyaura cross-coupling reaction. nih.gov This breakthrough required the development of reliable synthetic routes to access the key intermediates: azulen-4-ylboronic acid pinacol (B44631) ester and 4-iodoazulene. nih.gov The preparation of these precursors is non-trivial, as it requires circumventing the natural tendency for functionalization at the C1 and C3 positions.

The table below summarizes key challenges and strategic solutions in the derivatization of biazulenes.

| Challenge | Description | Strategic Approach | Key Intermediates |

| Regioselectivity | Electrophilic substitution favors C1/C3 positions, making other isomers difficult to access directly. researchgate.net | Transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov | Regioselectively prepared haloazulenes and azuleneboronic esters. nih.gov |

| Chemoselectivity | Difficulty in selectively modifying one functional group in a multifunctional biazulene derivative without affecting other groups or the core. | Use of orthogonal protecting group strategies; development of highly specific reaction conditions. | N/A |

| Isomer Control | Dimerization reactions often lead to mixtures of biazulene isomers (e.g., 1,1'-, 1,2'-, 1,5'-). nih.gov | Stepwise construction using pre-functionalized azulene monomers via cross-coupling. | Functionalized azulene monomers (e.g., 4-iodoazulene). nih.gov |

Green Chemistry Principles in Scalable Synthetic Route Development

The development of scalable synthetic routes for complex molecules like this compound necessitates the integration of green chemistry principles to ensure environmental sustainability, safety, and economic viability. nih.gov These principles provide a framework for designing chemical processes that minimize waste, reduce energy consumption, and eliminate the use of hazardous substances. nih.gov

A hypothetical green and scalable synthesis of this compound would address several of the 12 Principles of Green Chemistry:

Waste Prevention : The primary goal is to design a synthesis that generates minimal waste. nih.gov This can be achieved through high-yield reactions and atom-economical transformations, such as Wittig-type olefination or Heck cross-coupling to install the phenylethenyl groups, where a majority of the atoms from the reactants are incorporated into the final product.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. For the synthesis of the biazulene core, a direct dimerization or a highly efficient cross-coupling reaction would be preferable to a lengthy, multi-step synthesis involving numerous protecting groups and stoichiometric reagents.

Use of Safer Solvents and Auxiliaries : Traditional organic syntheses often rely on volatile and toxic solvents. A green approach would prioritize the use of safer, renewable solvents such as cyclopentyl methyl ether (CPME) or bio-based solvents. rsc.org Ideally, reactions would be developed to run in water or under solvent-free conditions. researchgate.net

Design for Energy Efficiency : Performing reactions at ambient temperature and pressure significantly reduces energy consumption. This involves the development of highly active catalysts that can operate under mild conditions, avoiding the need for high-temperature refluxing or cryogenic cooling.

Use of Renewable Feedstocks : While the azulene core is not readily available from renewable sources, the phenylethenyl moieties could potentially be derived from bio-based feedstocks like lignin, which can be a source of phenolic acids and other aromatic compounds. rsc.org

Reduce Derivatives : The synthetic route should be designed to avoid unnecessary derivatization steps, such as the use of protecting groups, which add steps and generate waste. nih.gov Developing chemo- and regioselective methods to directly functionalize the biazulene core is a key aspect of this principle.

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. For instance, palladium-catalyzed Heck or Suzuki couplings for the C-C bond formations are highly efficient and require only small amounts of catalyst, which can often be recovered and reused.

The table below outlines the application of green chemistry principles to a potential scalable synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis of this compound |

| 1. Waste Prevention | Employing one-pot or tandem reactions to minimize workup and purification steps between stages. nih.govnih.gov |

| 2. Atom Economy | Utilizing addition reactions (e.g., Heck coupling) over substitution or elimination reactions that generate byproducts. |

| 3. Less Hazardous Chemical Syntheses | Selecting reagents with low toxicity and avoiding hazardous materials like heavy metals where possible (e.g., exploring iron or copper catalysis). |

| 4. Designing Safer Chemicals | N/A (Focus is on the synthesis, not the product design itself). |

| 5. Safer Solvents & Auxiliaries | Replacing chlorinated solvents (e.g., DCM) and polar aprotic solvents (e.g., DMF) with greener alternatives like 2-MeTHF, CPME, or water. rsc.org |

| 6. Design for Energy Efficiency | Developing catalytic systems that function efficiently at or near room temperature. |

| 7. Use of Renewable Feedstocks | Investigating bio-derived sources for the styrene component of the molecule. rsc.org |

| 8. Reduce Derivatives | Designing a convergent synthesis that builds the final molecule from key fragments, minimizing the need for protecting groups on the biazulene core. nih.gov |

| 9. Catalysis | Using recyclable heterogeneous catalysts or homogeneous catalysts that can be recovered via techniques like organic solvent nanofiltration. |

| 10. Design for Degradation | N/A (Focus is on the synthesis, not the end-of-life properties of the product). |

| 11. Real-time Analysis for Pollution Prevention | Implementing Process Analytical Technology (PAT) in a scalable process to monitor reaction progress and prevent excursions that lead to byproduct formation. |

| 12. Inherently Safer Chemistry for Accident Prevention | Choosing stable reagents and designing processes that avoid high pressures or temperatures to minimize the risk of accidents. |

By systematically applying these principles, a synthetic route for this compound can be developed that is not only scientifically elegant but also environmentally responsible and viable for large-scale production.

Theoretical and Computational Chemistry Elucidation

Quantum Chemical Characterization of Electronic Structure and Frontier Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic structure of complex organic molecules like 3,3'-Bis(2-phenylethenyl)-1,1'-biazulene. These calculations provide valuable insights into the distribution and energies of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The FMOs of this compound are expected to be significantly delocalized across the entire π-conjugated framework, encompassing the biazulene core and the phenylethenyl substituents. The HOMO is typically characterized by electron density localized on the electron-rich five-membered rings of the azulene (B44059) moieties and the styryl bridges, while the LUMO density is often concentrated on the electron-deficient seven-membered rings. This spatial distribution is a hallmark of azulenic systems.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEH-L), is a critical parameter that influences the molecule's electronic properties and reactivity. A smaller energy gap generally correlates with higher reactivity and a red-shift in the absorption spectrum. For substituted biazulenes, the introduction of π-conjugated substituents like the phenylethenyl groups is anticipated to decrease the HOMO-LUMO gap compared to the parent biazulene molecule, leading to absorption at longer wavelengths.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Styryl-Substituted Biazulene System (Illustrative) (Note: These are representative values based on typical DFT calculations for similar systems and are not specific experimental or calculated values for this compound.)

| Molecular Orbital | Energy (eV) |

| LUMO+1 | -1.85 |

| LUMO | -2.20 |

| HOMO | -5.10 |

| HOMO-1 | -5.45 |

| HOMO-LUMO Gap (ΔEH-L) | 2.90 |

This interactive table provides an example of the kind of data obtained from quantum chemical calculations.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. For azulene and its derivatives, the MEP typically reveals a distinct charge separation, with the five-membered ring being electron-rich (negative potential) and the seven-membered ring being electron-deficient (positive potential). This inherent dipolar nature is a key characteristic of the azulene core.

Conformational Space Exploration and Rotational Energy Barrier Calculations for Biaryl and Styryl Moieties

The conformational flexibility of this compound is primarily determined by the rotation around two key single bonds: the C1-C1' bond of the biazulene core (the biaryl linkage) and the single bonds within the phenylethenyl (styryl) substituents.

Computational methods can be employed to explore the potential energy surface associated with these rotations and to calculate the energy barriers. The rotational barrier of the biaryl linkage in 1,1'-biazulene (B14431524) is influenced by steric hindrance between the azulene rings. The introduction of bulky styryl groups at the 3 and 3' positions can further influence this barrier.

Similarly, the rotation of the phenyl group relative to the vinyl bridge in the styryl moieties will have its own energy profile. A planar conformation would maximize π-conjugation, but may be sterically hindered. Computational studies on similar systems, like stilbene, have shown that the energy barriers for such rotations are typically on the order of a few kcal/mol.

Table 2: Representative Rotational Energy Barriers for Biaryl and Styryl Moieties (Illustrative) (Note: These are estimated values based on computational studies of analogous molecular fragments.)

| Rotational Moiety | Dihedral Angle Range (°) | Estimated Rotational Barrier (kcal/mol) |

| Biaryl (C1-C1') | 0 - 180 | 5 - 15 |

| Styryl (C-C single bond) | 0 - 180 | 2 - 8 |

This interactive table provides an example of the type of data obtained from conformational analysis.

Predictive Modeling of Spectroscopic Signatures

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra of molecules. It allows for the calculation of excitation energies, oscillator strengths (which relate to the intensity of absorption bands), and the nature of the electronic transitions.

TD-DFT calculations on this compound would be expected to predict several electronic transitions in the UV-visible region. The lowest energy transition (S0 → S1) in azulenic compounds is often weak and corresponds primarily to a HOMO → LUMO excitation. A stronger absorption band at higher energy (S0 → S2) is also characteristic of the azulene chromophore. The presence of the extended π-system of the styryl groups is expected to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted biazulene.

Table 3: Representative TD-DFT Calculated Electronic Transitions (Illustrative) (Note: These are hypothetical values for a styryl-biazulene system to illustrate TD-DFT output.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S0 → S1 | 2.14 | 579 | 0.05 | HOMO → LUMO |

| S0 → S2 | 3.35 | 370 | 0.85 | HOMO-1 → LUMO, HOMO → LUMO+1 |

| S0 → S3 | 3.76 | 330 | 0.15 | HOMO → LUMO+2 |

This interactive table provides an example of the kind of data obtained from TD-DFT calculations.

A key feature of azulene and its derivatives is their tendency to violate Kasha's rule, which states that fluorescence should only occur from the lowest excited state of a given multiplicity (S1). In many azulenic systems, emission is observed from the second excited state (S2), a phenomenon known as anti-Kasha emission.

The potential for anti-Kasha emission in this compound can be investigated computationally by examining the energy gap between the S2 and S1 states (ΔES2-S1). A large energy gap is a prerequisite for anti-Kasha fluorescence, as it slows down the rate of internal conversion from S2 to S1, allowing the radiative decay from S2 to compete. Theoretical studies on biazulene systems have shown that the coupling between the two azulene units can lead to a splitting of the excited states, potentially creating a large S3-S2 gap and making S3 a candidate for anti-Kasha emission. rsc.org The styryl substituents can further modulate these energy levels.

Computational modeling of the excited-state potential energy surfaces can provide insights into the dynamics following photoexcitation. This includes identifying the minimum energy geometries of the excited states and the pathways for radiative and non-radiative decay. For this compound, theoretical investigations would be crucial to determine if the structural and electronic modifications favor a sufficiently large energy gap between higher and lower excited states to facilitate anomalous fluorescence.

Vibrational Mode Analysis and Infrared/Raman Spectroscopy Simulations

Vibrational spectroscopy is a crucial technique for the characterization of molecular structures. Computational simulations of infrared (IR) and Raman spectra for this compound can provide valuable insights into its vibrational modes. These simulations are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT).

By calculating the second derivatives of the energy with respect to the atomic coordinates, the harmonic vibrational frequencies and their corresponding normal modes can be determined. The intensities of the IR and Raman bands are calculated from the changes in the dipole moment and polarizability, respectively, during each vibration.

The simulated spectra would be expected to exhibit characteristic bands corresponding to the different functional groups within the molecule. For instance, the C=C stretching vibrations of the phenylethenyl substituents and the biazulene core would appear in distinct regions of the spectrum. Similarly, C-H stretching and bending modes for the aromatic and vinylic hydrogens would also be present. A detailed analysis of these modes can aid in the interpretation of experimental spectra and provide a unique vibrational fingerprint for the molecule.

Below is an interactive data table showcasing a hypothetical set of prominent vibrational modes for this compound, as would be predicted from DFT calculations.

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic/Vinylic | Medium | Strong |

| ~1620-1580 | C=C Stretch | Phenylethenyl | Medium | Very Strong |

| ~1550-1450 | C=C Stretch | Azulene Core | Strong | Medium |

| ~1000-950 | C-H Out-of-Plane Bend | trans-Vinylic | Strong | Weak |

| ~850-750 | C-H Out-of-Plane Bend | Aromatic | Strong | Weak |

Computational Predictions of Reaction Pathways and Mechanistic Intermediates

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For a complex molecule like this compound, theoretical calculations can be employed to explore potential synthetic routes and identify key intermediates and transition states.

One plausible synthetic approach involves the coupling of appropriately substituted azulene precursors. For instance, a Wittig-type reaction between an azulenyl-phosphonium ylide and benzaldehyde, or a Heck-type coupling between a halo-azulenyl derivative and styrene (B11656), could be investigated computationally.

By mapping the potential energy surface of the reaction, the minimum energy pathways can be determined. This involves locating the transition state structures that connect the reactants, intermediates, and products. The activation energies calculated for these steps can provide insights into the reaction kinetics and help to identify the rate-determining step. Furthermore, the structures of any transient intermediates can be predicted, offering a more complete picture of the reaction mechanism.

Development of Predictive Computational Protocols for Structure-Performance Design

A key advantage of computational chemistry is its ability to predict the properties of molecules before they are synthesized. This predictive power can be harnessed to design novel derivatives of this compound with tailored electronic and optical properties.

By systematically modifying the structure of the parent molecule, for example, by introducing electron-donating or electron-withdrawing groups on the phenyl rings or the azulene core, a library of virtual compounds can be created. For each of these compounds, properties such as the HOMO-LUMO gap, absorption and emission wavelengths, and nonlinear optical response can be calculated using quantum chemical methods.

This high-throughput screening approach allows for the identification of structure-property relationships. For instance, it might be found that substituting the phenyl groups with para-nitro groups leads to a significant red-shift in the absorption spectrum and an enhanced second-order nonlinear optical response. These computational predictions can then guide synthetic efforts towards the most promising candidates for specific applications, such as in organic electronics or photonics.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural and Conformational Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is the cornerstone for determining the molecular structure of organic compounds in solution. For 3,3'-Bis(2-phenylethenyl)-1,1'-biazulene, NMR would provide unequivocal evidence of its constitution by revealing the chemical environment of each unique proton and carbon atom.

Detailed analysis of ¹H NMR spectra would yield chemical shifts (δ) for the protons on the azulene (B44059) rings, the vinylic protons of the phenylethenyl arms, and the phenyl group protons. The coupling constants (J) between adjacent protons would be critical in establishing the trans-configuration of the double bonds and the connectivity within the aromatic systems. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be employed to rigorously assign proton signals to their corresponding carbon atoms. The Nuclear Overhauser Effect (NOE) would provide through-space correlation data, essential for elucidating the preferred conformation of the molecule in solution, particularly the rotational orientation around the 1,1'-biazulene (B14431524) single bond.

Despite the fundamental importance of this technique, specific ¹H and ¹³C NMR spectral data for this compound are not available in the reviewed scientific literature.

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data

Note: The following table is a template. No experimental data for this compound was found in the public domain.

| Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Azulene H | |||

| Vinylic H | |||

| Phenyl H | |||

| Azulene C | |||

| Vinylic C | |||

| Phenyl C |

X-ray Crystallography for Definitive Solid-State Molecular Architecture and Packing Arrangements

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide a complete picture of the molecular architecture of this compound, including exact bond lengths, bond angles, and torsion angles.

A crystallographic study would unambiguously confirm the connectivity and stereochemistry. Crucially, it would reveal the dihedral angle between the two azulene rings, which is a key parameter defining the molecule's axial chirality. Furthermore, the analysis would detail the conformation of the phenylethenyl substituents relative to the biazulene core. Information on the crystal packing arrangement, including intermolecular interactions like π-π stacking or C-H···π interactions, would also be obtained, offering insights into the material's solid-state properties.

A search of crystallographic databases and scientific literature did not yield any published crystal structure for this compound.

Interactive Table 2: Hypothetical Crystallographic Data

Note: The following table is a template. No experimental data for this compound was found in the public domain.

| Parameter | Value |

| Crystal System | |

| Space Group | |

| a (Å) | |

| b (Å) | |

| c (Å) | |

| α (°) | |

| β (°) | |

| γ (°) | |

| Volume (ų) | |

| Z | |

| Dihedral Angle (Azulene-Azulene) |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Axial Chirality Manifestations and Enantiomeric Purity Assessment

Due to hindered rotation around the 1,1'-single bond, 3,3'-disubstituted-1,1'-biazulenes are classic examples of atropisomers, existing as a pair of non-superimposable mirror-image enantiomers (aR and aS). nih.gov Chiroptical spectroscopy, particularly Circular Dichroism (CD), is the primary technique for investigating this axial chirality.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Enantiomers of this compound would be expected to show mirror-image CD spectra, with characteristic positive or negative Cotton effects corresponding to their electronic transitions. The sign and intensity of these Cotton effects are directly related to the absolute configuration (aR or aS) of the atropisomer. Therefore, CD spectroscopy is essential for assigning the absolute configuration of resolved enantiomers and for determining the enantiomeric purity of a sample. Theoretical calculations using time-dependent density functional theory (TD-DFT) are often paired with experimental CD spectra to aid in the assignment of absolute configuration. nih.govnih.gov

Specific experimental CD spectra or molar ellipticity values for the enantiomers of this compound have not been reported in the available literature.

Time-Resolved Spectroscopy for Probing Ultrafast Photophysical Processes and Charge Transfer Dynamics

The extended π-conjugated system of this compound suggests it possesses interesting photophysical properties. Time-resolved spectroscopic techniques, such as transient absorption and time-resolved fluorescence spectroscopy, are powerful tools for studying the dynamics of excited states on timescales ranging from femtoseconds to microseconds.

Upon photoexcitation, the molecule can undergo various ultrafast processes, including internal conversion, intersystem crossing, and fluorescence. In a molecule with potential donor-acceptor characteristics, photoinduced charge transfer is a key process. beilstein-journals.orgnih.gov Time-resolved spectroscopy can monitor the formation and decay of the initial locally excited state, as well as the emergence and lifetime of any charge-transfer states or triplet states. These measurements are crucial for understanding the molecule's fluorescence quantum yield, excited-state lifetime, and the pathways of energy relaxation, which are vital for applications in optoelectronics.

No studies employing time-resolved spectroscopy to investigate the photophysical processes or charge transfer dynamics specifically for this compound could be located in the scientific literature.

Surface-Sensitive Spectroscopic Techniques for Investigating Thin-Film Organization (e.g., Reflection-Absorption Infrared Spectroscopy)

For applications in molecular electronics and materials science, understanding the organization and orientation of molecules in thin films is critical. Surface-sensitive spectroscopic techniques provide this information. Reflection-Absorption Infrared Spectroscopy (RAIRS), for example, can determine the average orientation of molecules adsorbed on a reflective surface.

By analyzing the intensity of specific vibrational modes (e.g., C=C stretching of the vinyl groups, or out-of-plane C-H bending of the aromatic rings) and applying surface selection rules, RAIRS can deduce whether the molecules are oriented preferentially upright, flat-lying, or tilted with respect to the substrate. This information is key to correlating molecular structure with the macroscopic properties of thin films and devices.

There is no available literature reporting the use of RAIRS or other surface-sensitive spectroscopic techniques for the study of this compound thin films.

Reactivity, Derivatization, and Functionalization Strategies

Electrophilic and Nucleophilic Substitution Pattern Analysis on the Biazulene Core

The inherent polarity of the azulene (B44059) moiety dictates its reactivity towards electrophilic and nucleophilic reagents. The five-membered ring of azulene possesses a higher electron density compared to the seven-membered ring, making it the primary site for electrophilic attack. researchgate.netresearchgate.net Consequently, in the 1,1'-biazulene (B14431524) system, the most activated positions for electrophilic aromatic substitution are the 3 and 3' positions. researchgate.netnih.gov When these positions are unsubstituted, they are anticipated to be the most reactive sites. nih.gov This reactivity has been exploited for various derivatizations, including halogenations, which are crucial for subsequent cross-coupling reactions. researchgate.net

Conversely, nucleophilic substitutions on the azulene core are less common and typically require the presence of activating electron-withdrawing groups or specific reaction conditions. researchgate.net Nucleophilic agents tend to add to the electron-deficient seven-membered ring. sciforum.net A notable method for introducing nucleophiles is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, which has been successfully applied to azulene and its derivatives. sciforum.net This reaction allows for the introduction of functionalities at the 4- and 6-positions of the azulene ring. sciforum.net The introduction of electron-withdrawing groups into the five-membered ring can enhance the reactivity of the azulene system in VNS reactions. sciforum.net

The general patterns of substitution on the biazulene core are summarized in the table below.

| Type of Substitution | Preferred Positions | Activating/Directing Factors | Notes |

| Electrophilic | 3, 3' | High electron density of the five-membered rings. | Halogenation at these positions provides handles for further functionalization. researchgate.net |

| Nucleophilic | 4, 4', 6, 6' | Electron-deficient nature of the seven-membered rings; presence of electron-withdrawing groups. | Vicarious Nucleophilic Substitution (VNS) is a key strategy. sciforum.net |

Post-Synthetic Functional Group Interconversion and Diversification Pathways

Post-synthetic modification is a powerful strategy for the diversification of the 1,1'-biazulene scaffold, allowing for the introduction of a wide range of functional groups that might not be compatible with the initial biazulene synthesis. A key approach involves the interconversion of existing functional groups on the biazulene core.

A notable example of this strategy is the derivatization of a 1,1'-biazulene-2,2'-diol. nih.gov In this work, the diol was transformed into the corresponding 2,2'-bis(phosphonate), demonstrating a successful functional group interconversion through a cross-coupling reaction. nih.gov This transformation proceeded via a bis(triflate) intermediate, which served as an effective electrophilic coupling partner. nih.gov This highlights the potential for converting hydroxyl groups into other functionalities on the biazulene framework.

The versatility of this approach opens up pathways to a variety of derivatives. For instance, ester groups at the 3 and 3' positions can undergo interconversions to other functionalities. nih.gov The ability to perform such transformations underscores the potential of 1,1'-biazulenes as versatile building blocks for more complex molecular architectures.

| Precursor Functional Group | Reagents/Conditions | Resulting Functional Group | Significance |

| Diol (-OH) | Triflic anhydride, then (EtO)₂P(O)H, Pd catalyst | Bis(phosphonate) (-P(O)(OEt)₂) | Demonstrates the feasibility of cross-coupling reactions for functionalization. nih.gov |

| Ester (-COOR) | Various | Amide, Carboxylic acid, etc. | Potential for a wide range of derivatives from a common intermediate. nih.gov |

Oligomerization and Polymerization Investigations for Extended Conjugated Systems

The unique optoelectronic properties of the azulene nucleus make it an attractive component for conjugated polymers and oligomers, with potential applications in organic electronics. beilstein-journals.org Investigations into the synthesis of azulene-containing polymers have explored various strategies to create extended π-conjugated systems.

One approach involves the polymerization of azulene monomers through different coupling reactions. For example, azulene-fluorene conjugated polymers have been synthesized via Suzuki-Miyaura coupling of 2,6-dibromoazulene. beilstein-journals.org Similarly, Stille coupling reactions have been employed to create other azulene-containing polymers. beilstein-journals.org The connectivity between the azulene units, such as at the 2,6-positions, plays a crucial role in determining the properties of the resulting polymer. rsc.org

Furthermore, the construction of azulene oligomers with defined connectivity, such as 1,2-position-connected terazulenes, has been achieved. nih.gov These oligomers can exhibit interesting structural properties, including helical and twisted conformations. nih.gov It has also been noted that azulene has a tendency to form oligomeric or polymeric products upon oxidation, particularly at the electron-rich 1 and 3 positions. rsc.org This reactivity can be either a challenge to control or a potential pathway for polymerization.

For a molecule like 3,3'-Bis(2-phenylethenyl)-1,1'-biazulene, the presence of the styrenic double bonds offers additional sites for polymerization, potentially leading to cross-linked or more complex polymeric architectures.

| Polymerization/Oligomerization Strategy | Monomer/Precursor Type | Resulting Structure | Key Features |

| Suzuki-Miyaura Coupling | Dihaloazulenes | Linear conjugated polymers | Tunable electronic properties based on co-monomers. beilstein-journals.org |

| Stille Coupling | Dihaloazulenes and organotin reagents | Linear conjugated polymers | Versatile method for polymer synthesis. beilstein-journals.org |

| C-H/C-Br Arylation | Terazulene moieties | Fused polycyclic aromatic hydrocarbons | Creation of planar or curved structures. nih.gov |

| Oxidative Coupling | Azulene | Polyazulenes | Often results in insoluble materials. beilstein-journals.orgrsc.org |

Redox Chemistry of Biazulene Systems: Electrochemical Studies and Mechanistic Insights

The non-alternant hydrocarbon nature of azulene endows it with interesting redox properties. Electrochemical studies, such as cyclic voltammetry, have been instrumental in elucidating the electron transfer processes in azulene derivatives. researchgate.net The biazulene system, with its extended conjugation, is expected to exhibit distinct redox behavior compared to the monomeric azulene unit.

Electrochemical investigations of azulene derivatives have shown that they can undergo both oxidation and reduction processes. researchgate.netresearchgate.net The potentials at which these redox events occur are sensitive to the nature and position of substituents on the azulene core. researchgate.netnih.gov For instance, the presence of a phenylselanyl group at the 1-position of azulene has been shown to alter its redox potentials. researchgate.net

In some cases, the redox processes can be reversible or quasi-reversible. For example, a quinoxaline-fused cyclopenta[cd]azulene (B14757204) derivative has been reported to undergo multiple reversible reduction processes. researchgate.net This suggests that appropriately designed biazulene systems could function as stable charge carriers in electronic devices.

Another significant aspect of the electrochemistry of azulenes is their propensity to form polymeric films on electrode surfaces through electropolymerization. researchgate.net This process can be initiated by the oxidation of the azulene monomer, leading to the formation of a conductive or semiconductive polymer film. The ability to form such films opens up possibilities for the fabrication of modified electrodes with tailored properties.

| Electrochemical Technique | Observation | Mechanistic Insight | Potential Application |

| Cyclic Voltammetry | Reversible or quasi-reversible redox waves. | Formation of stable radical anions and/or cations. | Molecular switches, charge transport materials. researchgate.netresearchgate.net |

| Differential Pulse Voltammetry | Well-defined oxidation and reduction peaks. | Elucidation of multi-step electron transfer processes. | Characterization of redox-active materials. researchgate.net |

| Electropolymerization | Formation of a film on the electrode surface. | Oxidative coupling of azulene units. | Modified electrodes, sensors, electrochromic devices. researchgate.net |

Design Principles for Advanced Molecular Architectures

Supramolecular Assembly and Self-Organization Strategies for Ordered Structures

The deliberate design of molecules that can spontaneously assemble into highly ordered structures is a cornerstone of modern materials science. For 3,3'-Bis(2-phenylethenyl)-1,1'-biazulene, its extended π-conjugated system, arising from the biazulene core and the phenylethenyl substituents, is expected to play a crucial role in directing supramolecular assembly. The planar nature of the aromatic rings and the vinyl bridges would facilitate π-π stacking interactions, a primary driving force for self-organization.

Furthermore, the introduction of specific functional groups onto the phenyl rings or the azulene (B44059) core could enable other non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, to further guide the assembly process. The interplay of these forces would dictate the morphology of the resulting nanostructures, which could range from one-dimensional stacks to more complex two-dimensional sheets or three-dimensional networks. The precise control over these interactions is paramount for achieving desired material properties.

Engineering Molecular Chirality for Asymmetric Induction and Chiroptical Applications

The 1,1'-biazulene (B14431524) linkage in this compound introduces the element of axial chirality. This arises from the restricted rotation around the C1-C1' single bond, which can lead to stable, non-superimposable atropisomers (enantiomers). The energy barrier to rotation, and thus the stability of these enantiomers, is influenced by the steric bulk of the substituents at the ortho positions (in this case, the 2- and 2'-positions are unsubstituted, but the 3- and 3'-substituents are significant).

The synthesis of enantiomerically pure forms of this compound would be a key objective for its application in chiroptical materials. This could be achieved through asymmetric synthesis or by resolution of the racemic mixture. The resulting chiral molecules are expected to exhibit strong circular dichroism (CD) and circularly polarized luminescence (CPL), properties that are highly sought after for applications in optical data storage, displays, and sensors. The helical arrangement of the π-system in the chiral conformers would be directly responsible for these chiroptical responses.

Strategies for Electronic Structure Control and Charge Transport Pathway Modulation

The electronic properties of this compound are intrinsically linked to its non-benzenoid aromatic character and extended conjugation. The azulene nucleus is known for its significant dipole moment and its propensity to act as both an electron donor and acceptor. The presence of two azulene units linked at the 1,1'-positions, further extended by the phenylethenyl groups, creates a sophisticated electronic landscape.

Control over the electronic structure can be achieved by modifying the substituents. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings would modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, would affect the compound's absorption and emission spectra, as well as its redox potentials.

In the solid state, the supramolecular arrangement of the molecules will define the pathways for charge transport. By controlling the self-assembly to promote favorable π-π stacking distances and orientations, it is possible to enhance intermolecular electronic coupling. This is a critical factor for the development of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where efficient charge transport is essential for high performance.

Exploitation of Non-Benzenoid Aromaticity in Tailored Functional Designs

The non-benzenoid aromaticity of the azulene core is a defining feature of this compound and offers unique opportunities for functional design. Unlike their benzenoid isomers, azulene-based compounds exhibit unusual photophysical properties, including anti-Kasha's rule fluorescence (emission from higher excited states). The large dipole moment of azulene also makes its properties sensitive to the surrounding environment, which can be exploited for sensing applications.

Concluding Remarks and Future Research Perspectives

Synopsis of Foundational Methodological Contributions

The synthesis of 3,3'-Bis(2-phenylethenyl)-1,1'-biazulene is conceptually built upon several cornerstone reactions in organic chemistry. The construction of the core 1,1'-biazulene (B14431524) scaffold relies on oxidative dimerization or metal-catalyzed cross-coupling reactions of azulene (B44059) precursors. nih.govrsc.org Subsequently, the introduction of the 2-phenylethenyl substituents at the 3 and 3' positions is typically achieved through well-established olefination methodologies.

Key synthetic strategies include:

Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki-Miyaura or Stille coupling of 3-halo-1,1'-biazulenes with phenylvinylboronic acids or stannanes provide a convergent and modular route to the target compound. nih.govresearchgate.net This approach allows for late-stage functionalization, offering flexibility in modifying the peripheral phenyl rings.

Wittig Reaction: The reaction of a 1,1'-biazulene-3,3'-dicarbaldehyde with benzylphosphonium ylides is a classic and effective method for forming the carbon-carbon double bond of the phenylethenyl groups. wpmucdn.com The stereoselectivity of the Wittig reaction is a critical parameter, often favoring the formation of the trans-isomer, which is crucial for achieving extended π-conjugation. wpmucdn.com

Heck Coupling: The palladium-catalyzed reaction between a 3,3'-dihalo-1,1'-biazulene and styrene (B11656) represents another powerful C-C bond-forming strategy. This method is valued for its functional group tolerance and operational simplicity.

These foundational methods have been instrumental in accessing not only the title compound but also a broader class of substituted biazulene derivatives, paving the way for initial explorations of their properties. nih.gov

Identification of Unexplored Synthetic Avenues and Methodological Gaps

Despite the success of established methods, significant gaps and opportunities for innovation in the synthesis of this compound and its analogues remain.

Scalability and Purification: The synthesis of complex biazulenes on a larger scale is often hampered by challenges in purification. acs.orgresearchgate.net Chromatographic separation can be difficult, and developing synthetic routes that yield crystalline products amenable to recrystallization is a key objective for practical applications.

Stereoselective Olefination: While the Wittig reaction can provide the desired trans-alkene, controlling stereoselectivity perfectly can be challenging, sometimes leading to mixtures of E/Z isomers. wpmucdn.com Exploring alternative olefination reactions, such as the Horner-Wadsworth-Emmons reaction, could offer superior control and easier purification of the desired isomer.

Asymmetric Synthesis: The 1,1'-biazulene linkage is a source of axial chirality, analogous to the well-studied 1,1'-binaphthyl (BINOL) systems. nih.govrsc.orgnagoya-u.ac.jp However, methods for the asymmetric synthesis of substituted 1,1'-biazulenes are still in their infancy. Developing enantioselective coupling reactions to access single enantiomers of chiral biazulene derivatives is a significant unexplored avenue that could open doors to applications in asymmetric catalysis and chiroptical materials. nagoya-u.ac.jp

Prospective Advancements in Theoretical and Computational Modeling

Computational chemistry provides indispensable tools for understanding the structure-property relationships of complex molecules like this compound. mdpi.commdpi.com While initial studies likely rely on Density Functional Theory (DFT) for ground-state properties, future research should focus on more sophisticated and targeted modeling.

Excited-State Dynamics: The azulene core is known for its unusual S2-to-S0 fluorescence (anti-Kasha's rule). acs.orgresearchgate.net Advanced computational methods, such as Time-Dependent DFT (TD-DFT) and multi-reference methods (e.g., CASSCF/CASPT2), are needed to accurately model the complex photophysics, including absorption spectra, fluorescence, and non-radiative decay pathways of this extended biazulene system.

Solid-State and Intermolecular Interactions: For applications in organic electronics, understanding how molecules pack in the solid state is critical. rsc.org Future computational work should focus on simulating crystal packing and calculating electronic coupling between adjacent molecules. This can predict charge transport properties (mobility) and help design molecules that self-assemble into favorable morphologies for devices like organic field-effect transistors (OFETs). rsc.orgresearchgate.net

Environmental Effects: Modeling the influence of solvent (solvatochromism) or a solid-state matrix on the electronic and optical properties will provide a more realistic prediction of the material's behavior in a device setting. nih.gov

Predictive Design: A key future direction is the use of high-throughput computational screening. By creating virtual libraries of derivatives with different substituents, it will be possible to predict their HOMO/LUMO energy levels, band gaps, and absorption spectra, thereby guiding synthetic efforts toward materials with optimized properties for specific applications, such as organic photovoltaics (OPVs) or sensors. mdpi.com

| Modeling Area | Objective | Recommended Computational Method | Potential Impact |

|---|---|---|---|

| Photophysics | Predict absorption/emission spectra and quantum yields | Time-Dependent Density Functional Theory (TD-DFT) | Design of novel dyes and fluorescent probes |

| Charge Transport | Calculate charge mobility in solid-state | Kinetic Monte Carlo simulations based on DFT | Development of high-performance OFETs |

| Molecular Design | Screen virtual libraries for optimal electronic properties | High-Throughput DFT Screening | Accelerated discovery of materials for OPVs and sensors |

| Chiroptical Properties | Simulate Circular Dichroism (CD) spectra of enantiomers | TD-DFT with chiral basis sets | Understanding chiroptical response for advanced materials |

Trajectories for Novel Structural Designs in Organic Materials Science

The this compound framework is a versatile template for designing next-generation organic materials. Future research should leverage this core structure to explore new molecular architectures with tailored functionalities.

Tuning Optoelectronic Properties: The electronic properties can be precisely tuned by introducing electron-donating or electron-withdrawing groups onto the terminal phenyl rings. For example, adding methoxy (B1213986) groups could raise the HOMO level, while cyano or nitro groups could lower the LUMO level. This modulation of the frontier molecular orbitals is a key strategy for optimizing materials for use as semiconductors in OFETs or as donor/acceptor components in OPVs. rsc.org

Polymerization and Macromolecular Design: Incorporating the this compound unit as a monomer into conjugated polymers is a promising trajectory. acs.orgresearchgate.net By creating polymers, the processability of the material can be improved, allowing for the fabrication of large-area thin films via solution-based techniques like spin-coating or inkjet printing, which is essential for flexible electronics.

Development of Sensing Materials: The inherent dipole moment of the azulene core makes biazulene derivatives sensitive to their local environment. rsc.org This suggests a potential application in chemical sensors. Novel designs could incorporate specific binding sites that, upon interaction with an analyte, would induce a change in the electronic structure of the biazulene system, leading to a detectable colorimetric or fluorescent response.

Non-Linear Optical (NLO) Materials: Extended, conjugated systems with significant charge asymmetry, like substituted biazulenes, are excellent candidates for NLO materials. Future designs could focus on maximizing the molecule's hyperpolarizability by creating "push-pull" systems, with strong donor groups on one end of the conjugated system and strong acceptor groups on the other.

Q & A

Q. What are the key synthetic routes for 3,3'-disubstituted 1,1'-biazulene derivatives, and how do reaction conditions influence yields?

The synthesis of 3,3'-disubstituted 1,1'-biazulene derivatives typically involves coupling azulene monomers via oxidative dimerization or Schiff base reactions. For example:

- Vilsmeier formylation : Using dimethylformamide (DMF) and POCl₃ under inert conditions selectively yields 3-formyl-1,1'-biazulene derivatives with ~70% efficiency when excess reagent is used .

- Reductive alkylation : NaBH₄ in methanol reduces azulene dimers to 3,3'-dihydroxymethyl derivatives (30% yield), while DMSO/NaBH₄ produces aldehydes (13% yield) .

- Friedel-Crafts acylation : SnCl₄-mediated acylation with acetyl chloride yields 58% 3,3'-diacetyl derivatives .

Optimization Tip : Substituents like OCH₃ enhance dimer stability during oxidation, improving yields .

Q. Which spectroscopic methods are critical for characterizing 3,3'-Bis(2-phenylethenyl)-1,1'-biazulene?

Key techniques include:

- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 7.09–7.64 ppm for aromatic/vinyl protons) and confirms conjugation patterns .

- UV-Vis : Identifies π→π* transitions (e.g., λmax ~373 nm in methanol) and charge-transfer bands .

- IR Spectroscopy : Detects functional groups (e.g., C=O at 1645 cm⁻¹ in acylated derivatives) .

- Cyclic Voltammetry : Measures redox potentials (e.g., LUMO energies ~-3.8 eV for diimides) to assess electron transport suitability .

Advanced Research Questions

Q. How do substituents at the 3,3' positions modulate the optoelectronic properties of 1,1'-biazulene systems?

- Electron-withdrawing groups (EWGs) : Diimide derivatives (e.g., BAZDIs) exhibit narrowed band gaps (~1.5 eV) and higher LUMO energies (-3.8 eV vs. -4.2 eV for perylene diimides), favoring n-type charge transport .

- Vinyl/phenyl groups : Extended conjugation via styryl moieties (e.g., 3,3'-Bis(2-phenylethenyl)) enhances π-delocalization, red-shifting absorption spectra and improving hole-blocking in solar cells .

Methodological Insight : Density functional theory (DFT) calculations can model orbital distributions (e.g., LUMO delocalization in terazulenes ).

Q. What challenges arise in stabilizing reactive intermediates during 1,1'-biazulene derivatization?

- Oxidation sensitivity : Azulenes with low oxidation potentials (<1.0 V) undergo nonspecific oxidation. Using C1-substituted azulenes (e.g., Schiff bases) raises oxidation thresholds (>1.5 V), enabling controlled dimerization .

- Reduction intermediates : 3,3'-diamino derivatives are unstable; stabilization requires immediate derivatization (e.g., methyl chloroformate quenching) or chromatographic purification with triethylamine to prevent decomposition .

Q. How do discrepancies in reported synthetic yields for 1,1'-biazulene derivatives arise, and how can they be resolved?

- Reagent stoichiometry : Excess Vilsmeier reagent (POCl₃/DMF) maximizes formylation (70% yield vs. 13% with limiting reagents) .

- Substituent effects : Electron-donating groups (e.g., OCH₃) improve dimer stability during FeCl₃-mediated oxidation, whereas electron-deficient monomers favor side reactions .

Resolution Strategy : Reproduce protocols with strict inert-atmosphere controls and monitor reactions via TLC/HPLC to isolate intermediates .

Q. What role do 1,1'-biazulene derivatives play in organic electronics, and how are their performance metrics validated?

- n-Type semiconductors : 2,2'-Biazulene diimides exhibit electron mobilities up to 0.52 cm² V⁻¹ s⁻¹ in thin-film transistors, validated via space-charge-limited current (SCLC) measurements .

- Solar cell HTLs : Derivatives like biAz-4TPA improve perovskite solar cell efficiency by enhancing hole extraction (e.g., PTAA interlayers with azulene-based HTLs) .

Validation Tools : Atomic force microscopy (AFM) for film morphology and transient photovoltage decay for charge carrier lifetime analysis .

Methodological Resources

| Parameter | Example Data | Source |

|---|---|---|

| LUMO Energy (BAZDI) | -3.8 eV (vs. vacuum) | |

| Redox Potential | E₁/2 = -1.2 V (Ag/Ag⁺) | |

| NMR Shifts (vinyl H) | δ 7.58–7.64 ppm (DMSO-d₆) | |

| Optimal Reaction Temp | 0°C (for acylations) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.